2-氨基-3,5-二溴苯甲醛

描述

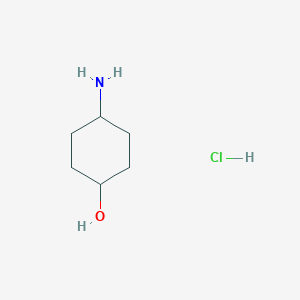

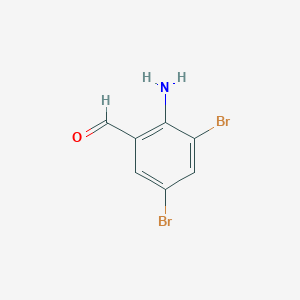

2-Amino-3,5-dibromobenzaldehyde (2ADB) is a tetradentate ligand that can be used to prepare pharmaceutical preparations . It has been identified as one of the oxidation products of bromhexine .

Synthesis Analysis

The synthesis of 2ADB involves the reduction of o-nitrobenzaldehyde using an iron powder/glacial acetic acid system to obtain o-aminobenzaldehyde. This mixture is then cooled and directly dropped with bromine to obtain 2-amino-3,5-dibromobenzaldehyde .Molecular Structure Analysis

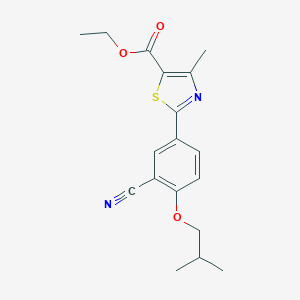

The molecular formula of 2ADB is C7H5Br2NO, and its molecular weight is 278.93 . More detailed structural information can be obtained from spectral data .Chemical Reactions Analysis

2ADB has been shown to react with methyl anthranilate in the presence of nitrobenzene and hydrochloric acid, forming x-ray crystal structures .Physical and Chemical Properties Analysis

2ADB is a solid at 20°C . Its melting point is between 130-135°C . It is also air-sensitive .科学研究应用

铃木-宫浦交叉偶联反应

2-氨基-3,5-二溴苯甲醛被用作铃木-宫浦交叉偶联反应中的反应物。 这类反应是形成碳-碳键的强大工具,广泛用于合成复杂的 有机化合物,包括药物、农用化学品和有机材料 .

2. 蓝色荧光染料衍生物的合成 该化合物参与蓝色荧光染料衍生物的合成,这些衍生物对于有机发光二极管 (OLED) 至关重要。 OLED 技术由于其在能效、亮度和色对比度方面的优势,被用于各种显示和照明应用中 .

夏普莱斯动力学拆分

它在夏普莱斯动力学拆分中发挥作用,形成贝利斯-希尔曼烯醛加合物。 该方法对于从外消旋混合物中创建对映异构体纯物质非常重要,这对于某些药物的生产至关重要 .

抗癌药物合成

研究人员使用 2-氨基-3,5-二溴苯甲醛合成鬼臼毒素模拟物吡啶并吡唑,这些化合物显示出作为抗癌药物的潜力。 这些化合物模拟鬼臼毒素的作用,鬼臼毒素是一种具有抗肿瘤活性的天然产物 .

金属配合物的配体形成

该化合物可用于通过与脂肪族二胺缩合制备四齿席夫碱配体。 这些配体可以与镍 (II) 和氧钒 (IV) 等金属形成配合物,这些配合物在催化和材料科学中具有各种应用 .

药物代谢产物制备

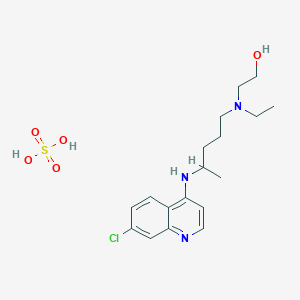

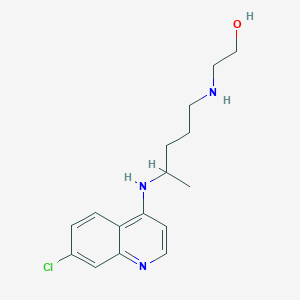

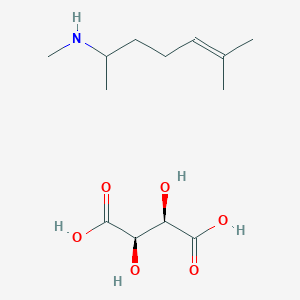

它是制备氨溴索和溴己新代谢产物的试剂,氨溴索和溴己新是用于治疗呼吸道疾病的药物。 了解和合成这些代谢产物对于药物开发和质量控制很重要 .

氧化产物分析

2-氨基-3,5-二溴苯甲醛已被确定为溴己新在受控电位电解后,通过 HPLC-UV 和 GC-MS 分析得到的氧化产物。 该鉴定对于理解药物化合物的代谢途径和降解产物至关重要 .

弗里德兰德缩合

该化合物参与 C-β-糖基酮的弗里德兰德缩合,形成 2-取代喹啉衍生物。 喹啉是一类重要的杂环化合物,具有多种治疗特性,包括抗疟疾、抗菌和抗癌活性 .

作用机制

Target of Action

2-Amino-3,5-dibromobenzaldehyde is primarily used as a reagent in the preparation of various pharmaceuticals and other organic compounds . .

Mode of Action

It has been identified as one of the oxidation products of bromhexine by controlled potential electrolysis followed by HPLC-UV and GC-MS .

Biochemical Pathways

2-Amino-3,5-dibromobenzaldehyde participates in the Friedländer condensation of C-β−glycosylic ketones to form 2-substituted quinoline derivatives . This suggests that it may play a role in the synthesis of complex organic molecules.

Pharmacokinetics

It is known to be a metabolite of ambroxol .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of 2-Amino-3,5-dibromobenzaldehyde. For instance, it should be stored in a cool, dry place and handled with caution to prevent inhalation, ingestion, or skin contact . Furthermore, it should be prevented from contacting groundwater, waterways, or sewage systems without government permission .

安全和危害

生化分析

Biochemical Properties

2-Amino-3,5-dibromobenzaldehyde plays a significant role in biochemical reactions, particularly in the formation of Schiff base ligands through condensation with aliphatic diamines. These ligands can form complexes with metals such as nickel (II) and oxovanadium (IV) . The compound has been identified as an oxidation product of bromhexine by controlled potential electrolysis followed by HPLC-UV and GC-MS . It also participates in the Friedländer condensation of C-β−glycosylic ketones to form 2-substituted quinoline derivatives .

Cellular Effects

2-Amino-3,5-dibromobenzaldehyde has been observed to influence various cellular processes. It can interact with cellular proteins and enzymes, potentially affecting cell signaling pathways, gene expression, and cellular metabolism. The compound’s reactivity due to the presence of bromine, amino, and aldehyde groups allows it to undergo various types of reactions, including condensations, nucleophilic substitutions, and oxidations .

Molecular Mechanism

At the molecular level, 2-Amino-3,5-dibromobenzaldehyde exerts its effects through binding interactions with biomolecules. It can act as an enzyme inhibitor or activator, depending on the specific biochemical context. The compound’s ability to form Schiff base ligands with metals suggests that it may influence metal-dependent enzymatic activities .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 2-Amino-3,5-dibromobenzaldehyde can change over time. The compound’s stability and degradation are important factors to consider. It has been noted that 2-Amino-3,5-dibromobenzaldehyde is sparingly soluble in water but readily dissolves in many organic solvents . Long-term effects on cellular function may be observed in both in vitro and in vivo studies, depending on the experimental conditions.

Dosage Effects in Animal Models

The effects of 2-Amino-3,5-dibromobenzaldehyde can vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, while at higher doses, toxic or adverse effects may be observed. It is important to determine the threshold effects and establish safe dosage ranges for potential therapeutic applications .

Metabolic Pathways

2-Amino-3,5-dibromobenzaldehyde is involved in various metabolic pathways. It has been identified as a metabolite of ambroxol and bromhexine . The compound’s interactions with enzymes and cofactors in these pathways can influence metabolic flux and metabolite levels, potentially affecting overall cellular metabolism.

Transport and Distribution

Within cells and tissues, 2-Amino-3,5-dibromobenzaldehyde is transported and distributed through interactions with transporters and binding proteins. These interactions can affect the compound’s localization and accumulation, influencing its activity and function .

Subcellular Localization

The subcellular localization of 2-Amino-3,5-dibromobenzaldehyde can impact its activity and function. Targeting signals or post-translational modifications may direct the compound to specific compartments or organelles within the cell. Understanding its subcellular distribution is crucial for elucidating its precise biochemical roles .

属性

IUPAC Name |

2-amino-3,5-dibromobenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5Br2NO/c8-5-1-4(3-11)7(10)6(9)2-5/h1-3H,10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RCPAZWISSAVDEA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1C=O)N)Br)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5Br2NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70198943 | |

| Record name | 2-Amino-3,5-dibromobenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70198943 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

278.93 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

50910-55-9 | |

| Record name | 2-Amino-3,5-dibromobenzaldehyde | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=50910-55-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Amino-3,5-dibromobenzaldehyde | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0050910559 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Amino-3,5-dibromobenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70198943 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-amino-3,5-dibromobenzaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.051.656 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What are the common synthetic routes for producing 2-Amino-3,5-dibromobenzaldehyde?

A1: Two main synthetic approaches are reported in the literature:

- Method 1: Starting with methyl-o-amino benzoate, bromination is performed followed by reaction with hydrazine hydrate to yield 2-amino-3,5-dibromobenzoylhydrazide. This intermediate is then oxidized with K3Fe(CN)6 to obtain the final product. Optimization studies indicate an 81% yield when the molar ratio of the hydrazide to K3Fe(CN)6 is between 0.56-0.65. []

- Method 2: o-nitrobenzaldehyde is reduced using iron powder in an acetic acid/ethanol solvent system to yield o-aminobenzaldehyde. This compound is then brominated with N-bromosuccinimide (NBS) to achieve the final product with an overall yield of 84.3%. []

Q2: Can 2-Amino-3,5-dibromobenzaldehyde be used to synthesize complex ligand systems?

A2: Yes, it has been demonstrated that 2-Amino-3,5-dibromobenzaldehyde undergoes self-condensation in the presence of anthranilic acid (ortho- or meta-) to yield novel ligand systems. These ligands feature a central nitrogen bridge and can further react with organometallic compounds like [Cp*WCl4] to form tungsten(V) complexes. []

Q3: Are there any applications of 2-Amino-3,5-dibromobenzaldehyde derivatives in materials science?

A3: Research shows that a binuclear nickel(II) complex synthesized from a Schiff base ligand, derived from 2-Amino-3,5-dibromobenzaldehyde and other starting materials, can act as a precursor for nickel oxide (NiO) nanoparticles. This complex, synthesized via an ultrasonic method, was characterized using various techniques, and its thermal decomposition yielded NiO nanoparticles with an average size of 32 nm. []

Q4: Has 2-Amino-3,5-dibromobenzaldehyde been investigated for potential biological activity?

A4: While direct biological activity of 2-Amino-3,5-dibromobenzaldehyde is not extensively discussed in the provided literature, a nickel(II) complex synthesized from it, along with S-propyl-thiosemicarbazide, has been studied. This complex showed potential inhibitory action against DNA through molecular docking studies, suggesting possible applications in drug development. []

Q5: Is 2-Amino-3,5-dibromobenzaldehyde used in the synthesis of any pharmaceutical impurities?

A5: Yes, a practical synthesis method for Ambroxol Hydrochloride impurity D utilizes 2-Amino-3,5-dibromobenzaldehyde. This involves a reductive amination reaction with cis-4-aminocyclohexanol hydrochloride using sodium borohydride as the reducing agent. []

Q6: Can 2-Amino-3,5-dibromobenzaldehyde be used in the synthesis of heterocyclic compounds?

A6: Absolutely, a novel class of dibenzo[b,j][1,10]phenanthrolines was synthesized using 2-Amino-3,5-dibromobenzaldehyde. This synthesis involves reacting the compound with acridones (prepared separately) to afford the final 1,3-dibromo-10-chloro-8-aryl-6,7-dihydrodibenzo[b,j][1,10]phenanthroline products. []

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。